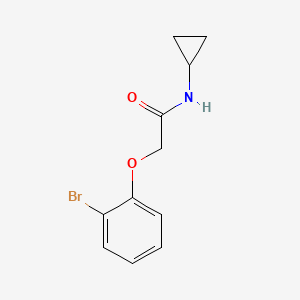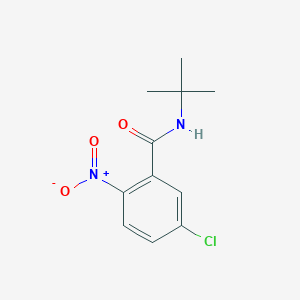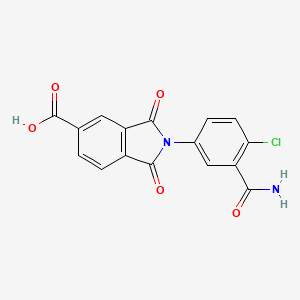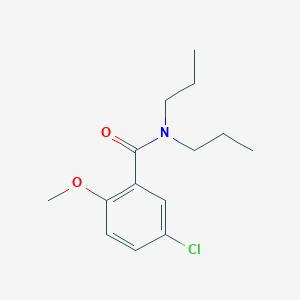
2-(2-bromophenoxy)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenoxy)-N-cyclopropylacetamide is an organic compound that features a bromophenoxy group attached to a cyclopropylacetamide moiety
作用機序
Target of Action
A structurally similar compound, (2z)-2-(benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid, has been reported to interact with theGenome polyprotein in Hepatitis C Virus (HCV) .
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target protein .
Biochemical Pathways
The compound might be involved in theSonogashira Coupling reaction, a process that involves the coupling of terminal alkynes with aryl or vinyl halides .
Result of Action
It’s likely that the compound’s interaction with its target protein leads to changes in cellular processes, potentially affecting cell function .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenoxy)-N-cyclopropylacetamide typically involves the reaction of 2-bromophenol with cyclopropylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process can be summarized as follows:
Formation of 2-bromophenoxy intermediate: 2-bromophenol is reacted with an acylating agent to form 2-bromophenoxyacetyl chloride.
Amidation reaction: The intermediate is then reacted with cyclopropylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
化学反応の分析
Types of Reactions: 2-(2-Bromophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of reduced amide or amine derivatives.
Hydrolysis: Formation of carboxylic acid and cyclopropylamine.
科学的研究の応用
2-(2-Bromophenoxy)-N-cyclopropylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
2-(2-Chlorophenoxy)-N-cyclopropylacetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenoxy)-N-cyclopropylacetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodophenoxy)-N-cyclopropylacetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-(2-Bromophenoxy)-N-cyclopropylacetamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, fluorine, or iodine. This can result in distinct biological activities and binding affinities, making it a valuable compound for targeted applications.
特性
IUPAC Name |
2-(2-bromophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQADJKOBUATWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline](/img/structure/B5846995.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5847006.png)
![ethyl 1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidine-4-carboxylate](/img/structure/B5847021.png)
![6-methyl-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B5847029.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5847043.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5847052.png)
![1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one](/img/structure/B5847066.png)


![N-(diphenylmethyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5847093.png)
![4-chloro-N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5847096.png)

